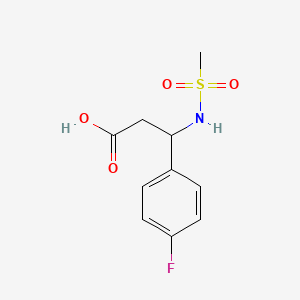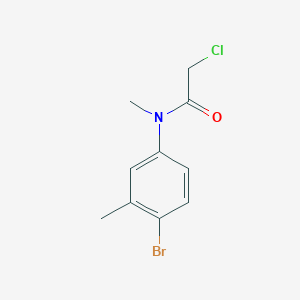![molecular formula C12H14BrN3 B7628071 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine](/img/structure/B7628071.png)
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine, also known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. BPAM belongs to the class of pyrazole-based compounds, which have been found to possess various biological activities, including anti-inflammatory, analgesic, and antitumor effects.
作用机制
The exact mechanism of action of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has also been found to modulate the activity of various enzymes and receptors, including monoamine oxidase, cyclooxygenase, and NMDA receptors.
Biochemical and Physiological Effects:
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to have various biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has also been found to have antitumor effects by inducing apoptosis in cancer cells. Furthermore, 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to improve cognitive function and memory by increasing the levels of neurotransmitters in the brain.
实验室实验的优点和局限性
One of the advantages of using 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine is also relatively easy to synthesize, making it a cost-effective compound for research. However, one of the limitations of using 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the research of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a novel antidepressant. Furthermore, the antitumor effects of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine warrant further investigation for its potential as a cancer therapy. Finally, the development of new derivatives of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine with improved pharmacological properties may lead to the discovery of new therapeutic agents.
合成方法
The synthesis of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine involves the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-phenyl-hydrazine. This intermediate is then reacted with 3-chloropropylamine hydrochloride to form the final product, 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine. The synthesis of 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been optimized to yield high purity and high yield of the final product.
科学研究应用
3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to possess various pharmacological properties that make it a promising compound for scientific research. It has been shown to have anti-inflammatory, analgesic, and antitumor effects in animal models. 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has also been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Furthermore, 3-[4-(4-Bromo-phenyl)-pyrazol-1-yl]-propylamine has been found to have antidepressant-like effects in animal models of depression.
属性
IUPAC Name |
3-[4-(4-bromophenyl)pyrazol-1-yl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-12-4-2-10(3-5-12)11-8-15-16(9-11)7-1-6-14/h2-5,8-9H,1,6-7,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFDTWLLWXUKQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(N=C2)CCCN)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3-thiazol-4-yl]ethanol](/img/structure/B7627988.png)


![2-chloro-N-[4-(phenoxymethyl)phenyl]acetamide](/img/structure/B7628021.png)
![2-chloro-N-[2-(3-hydroxy-4-methoxyphenyl)ethyl]acetamide](/img/structure/B7628028.png)
![2-chloro-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]acetamide](/img/structure/B7628030.png)
![2-chloro-N-[2-(5-chloro-2-methoxyphenyl)ethyl]acetamide](/img/structure/B7628033.png)

![1-[(4-Benzylpiperidin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7628051.png)
![2-[2-(5-Fluoro-2-methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B7628059.png)
![N-[2-(4-fluorophenoxy)ethyl]piperazine-1-carboxamide](/img/structure/B7628063.png)

![6-methyl-2-pyridin-4-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7628090.png)
![2-amino-6-(2-methylbenzoyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B7628097.png)